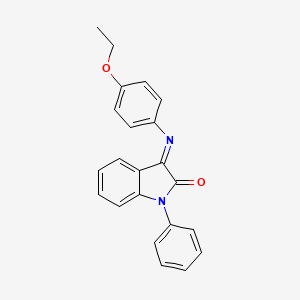
N-((5-cyclopropylpyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-cyclopropylpyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide, also known as CPPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPPTA is a selective agonist of the metabotropic glutamate receptor 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in the regulation of neuronal signaling.
Applications De Recherche Scientifique
Anticancer Applications
Research into structurally related compounds, such as thiazole derivatives, has shown significant promise in anticancer activity. For instance, synthesized derivatives have been investigated for their selective cytotoxicity against human lung adenocarcinoma cells, with some compounds exhibiting high selectivity and potent anticancer effects. This suggests that compounds with similar structural motifs may offer valuable insights into the design of new anticancer agents (A. Evren et al., 2019).
Bioactive Compound Formation
Another significant application is in the formation of bioactive compounds through metabolic pathways. For example, acetaminophen's conversion into N-arachidonoylphenolamine (AM404), a potent TRPV1 agonist, involves conjugation with arachidonic acid, highlighting a novel pathway for drug metabolism. This process is facilitated by fatty acid amide hydrolase and impacts pain and thermoregulatory pathways (E. Högestätt et al., 2005).
Antimalarial Activity
Compounds related to N-((5-cyclopropylpyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide have also been studied for their antimalarial properties. For example, tebuquine and its derivatives have shown excellent activity against resistant strains of malaria, encouraging further clinical trials. This demonstrates the potential of such compounds in contributing to antimalarial drug development (L. M. Werbel et al., 1986).
Antimicrobial and Anti-inflammatory Activities
Derivatives of structurally related compounds have exhibited significant antimicrobial and anti-inflammatory activities. Studies have synthesized new heterocyclic compounds incorporating sulfamoyl moiety for use as antimicrobial agents, indicating the broad-spectrum biological activity of these compounds (E. Darwish et al., 2014).
Mechanistic Insights into Drug Action
Research has also delved into the mechanistic action of related compounds, shedding light on their interaction with biological systems. For instance, the investigation of cyclooxygenase (COX) inhibition by acetaminophen suggests the existence of a yet unidentified form of COX, potentially COX-3, providing a molecular mechanism for its analgesic effects without significant anti-inflammatory activity (R. Botting, 2000).
Propriétés
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c18-15(6-11-3-4-19-10-11)17-8-12-5-14(9-16-7-12)13-1-2-13/h3-5,7,9-10,13H,1-2,6,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDANJRTVGYQOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-{[5-(azepan-1-ylsulfonyl)-2-chlorobenzoyl]amino}benzoate](/img/structure/B2921360.png)
![[(3Ar,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol](/img/structure/B2921361.png)
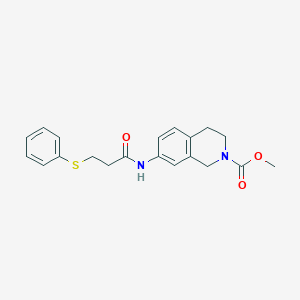
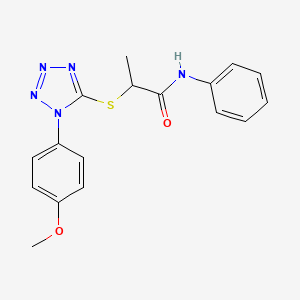
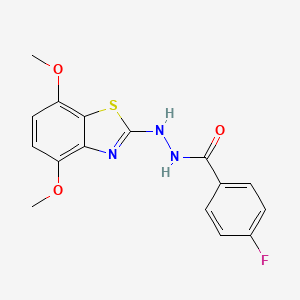
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone](/img/no-structure.png)
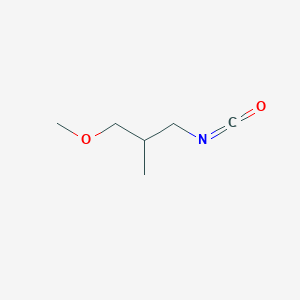
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2921370.png)
![2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2921373.png)
![3-({4-amino-6-[methyl(phenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one](/img/structure/B2921378.png)
![N-(2,4-dimethoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2921379.png)
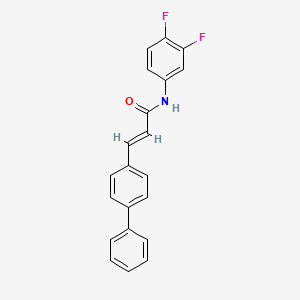
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2,3,4-trimethoxyphenyl)methanone](/img/structure/B2921381.png)
